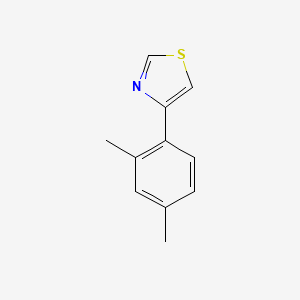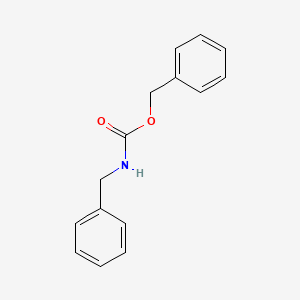
Benzyl benzylcarbamate
Overview
Description
Benzyl benzylcarbamate is an organic compound with the molecular formula C15H15NO2. It is a white solid that is moderately soluble in water and soluble in organic solvents. This compound can be viewed as the ester of carbamic acid and benzyl alcohol. It is used in various chemical processes and has applications in different scientific fields .
Mechanism of Action
Target of Action
Benzyl benzylcarbamate is a type of carbamate compound . Carbamates are commonly used as protecting groups for amines, particularly in the synthesis of peptides . The primary targets of this compound are therefore the amine groups in peptides and proteins .
Mode of Action
The mode of action of this compound involves its interaction with the amine groups in peptides and proteins . It acts as a protecting group, preventing these amine groups from reacting with other compounds during the synthesis process . This protection can be removed under relatively mild conditions, such as the application of strong acid or heat .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in peptide synthesis . By protecting the amine groups, this compound allows for the controlled addition of amino acids to a growing peptide chain . This ensures that the correct sequence of amino acids is achieved, which is crucial for the function of the resulting protein .
Pharmacokinetics
It is known that the compound is a solid at room temperature and is soluble in organic solvents . Its solubility in water is moderate .
Result of Action
The result of this compound’s action is the successful synthesis of peptides with the correct sequence of amino acids . By protecting the amine groups during synthesis, it prevents unwanted reactions and ensures that the correct peptide sequence is achieved .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH . For example, the protection it provides can be removed by applying heat or a strong acid . Therefore, the efficacy and stability of this compound as a protecting group can be controlled by adjusting these environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl benzylcarbamate can be synthesized through the reaction of benzyl chloroformate with ammonia. The reaction typically involves adding benzyl chloroformate to a solution of ammonia under vigorous stirring. The mixture is then allowed to react at room temperature, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Benzyl benzylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzyl carbamate and other oxidation products.
Reduction: It can be reduced to form benzylamine and other reduction products.
Substitution: this compound can undergo substitution reactions, where the benzyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products:
Oxidation: Benzyl carbamate, benzyl alcohol.
Reduction: Benzylamine, benzyl alcohol.
Substitution: Various substituted benzyl carbamates.
Scientific Research Applications
Benzyl benzylcarbamate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Benzyl carbamate: Similar in structure but with a single benzyl group.
Methyl carbamate: Contains a methyl group instead of a benzyl group.
Phenyl carbamate: Contains a phenyl group instead of a benzyl group.
Uniqueness: Benzyl benzylcarbamate is unique due to its dual benzyl groups, which provide specific reactivity and properties that are advantageous in certain chemical processes. Its ability to act as a protecting group for amines makes it particularly valuable in peptide synthesis and other organic reactions .
Properties
IUPAC Name |
benzyl N-benzylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c17-15(16-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKFHZRKLTWFKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406862 | |
| Record name | benzyl benzylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39896-97-4 | |
| Record name | benzyl benzylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions isolating two compounds from Moringa oleifera Lam., with a focus on the biological activity of compound 1. What can you tell us about the other isolated compound, benzyl benzylcarbamate?
A1: Unfortunately, the provided research article [] only states that this compound (compound 2) was successfully isolated and identified from the ethyl acetate fraction of Moringa oleifera Lam. alongside 1-hydroxy-3-phenylpropan-2-yl benzoate (compound 1). No further investigation or discussion about the potential biological activity, structural characterization, or any other properties of this compound is included in this study.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B1351897.png)
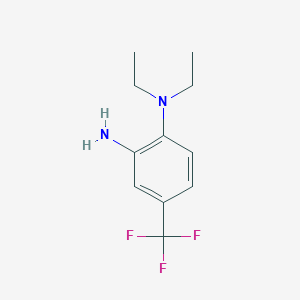

![[(2-Isothiocyanatoethyl)thio]benzene](/img/structure/B1351909.png)
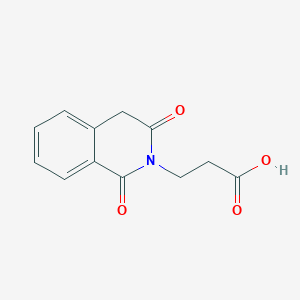
![[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile](/img/structure/B1351915.png)
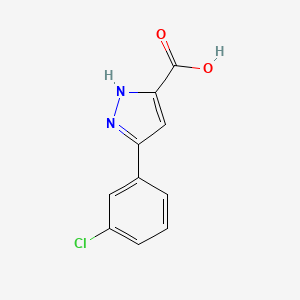
![Methyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1351920.png)
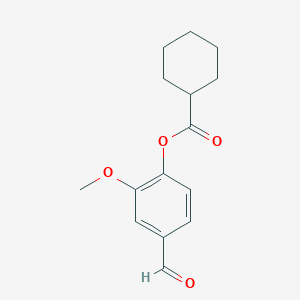
![1-[5-(dimethylaminomethylidene)-3-(4-methylphenyl)sulfanyl-1,1-dioxo-2H-thiophen-4-yl]ethanone](/img/structure/B1351926.png)

![2-[(E)-(2-chlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1351933.png)
